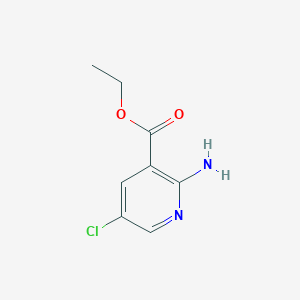

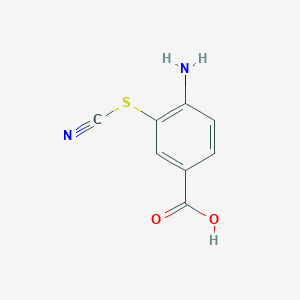

![molecular formula C11H7F3S B190021 3-[4-(Trifluoromethyl)phenyl]thiophene CAS No. 122159-58-4](/img/structure/B190021.png)

3-[4-(Trifluoromethyl)phenyl]thiophene

Overview

Description

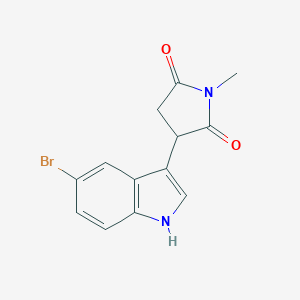

“3-[4-(Trifluoromethyl)phenyl]thiophene” is an organic compound that is used as an important raw material and intermediate in organic synthesis, pharmaceuticals, and agrochemicals . It is a thiophene-based analog that has been the focus of many scientists due to its potential as a class of biologically active compounds .

Synthesis Analysis

The synthesis of thiophene derivatives, including “3-[4-(Trifluoromethyl)phenyl]thiophene”, has been a topic of interest in recent years . Various strategies have been employed for the synthesis of these compounds, including heterocyclization of various substrates .Molecular Structure Analysis

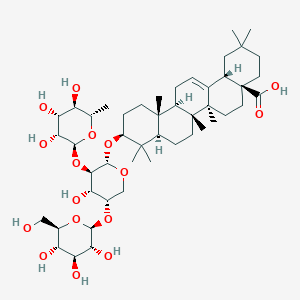

The molecular formula of “3-[4-(Trifluoromethyl)phenyl]thiophene” is C11H7F3S . It is a thiophene-based compound, which means it contains a five-membered ring made up of one sulfur atom .Chemical Reactions Analysis

Thiophene-based compounds, including “3-[4-(Trifluoromethyl)phenyl]thiophene”, have been used in various chemical reactions. They play a vital role in the advancement of organic semiconductors, organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .Physical And Chemical Properties Analysis

The physical and chemical properties of “3-[4-(Trifluoromethyl)phenyl]thiophene” include a melting point of 114-116 °C and a predicted boiling point of 229.4±35.0 °C . Its predicted density is 1.284±0.06 g/cm3 .Scientific Research Applications

Optoelectronic Materials

Crystal Structure and Semiconductor Properties : The crystal structure of a thiophene/phenylene co-oligomer derived from 3-[4-(Trifluoromethyl)phenyl]thiophene has been examined, revealing monoclinic crystals with space group P2 1 /c. These crystals function as n-type semiconductors, confirmed by field-effect transistor device configuration, indicating potential use in semiconducting materials (Hotta et al., 2009).

Optical Properties Tuning : Poly(3-hexylthiophene) (P3HT) postfunctionalization has been used for the systematic study of electronic and steric effects of functional groups on the optical properties of 3,4-disubstituted poly(thiophene)s, revealing insights into how substituents like 3-[4-(Trifluoromethyl)phenyl]thiophene can alter fluorescence yield and solid-state emission (Li et al., 2002).

Nonlinear Optical Materials

- Enhanced Nonlinear Optical Limiting : Donor-acceptor substituted thiophene dyes have demonstrated enhanced nonlinear absorption and optical limiting behavior under laser excitation, making them suitable for applications in optoelectronic devices aimed at protecting human eyes and optical sensors, and stabilizing light sources in optical communications (Anandan et al., 2018).

Material Science and Pharmaceuticals

- Biological Activity and Material Applications : Thiophene derivatives, including those derived from 3-[4-(Trifluoromethyl)phenyl]thiophene, have shown a wide range of biological activities and have been utilized in the synthesis of various heterocyclic compounds with potential pharmaceutical applications. Additionally, polymeric thiophenes have found applications in electronic devices like thin-film transistors and solar cells (Mabkhot et al., 2017).

Safety And Hazards

Future Directions

Thiophene-based compounds, including “3-[4-(Trifluoromethyl)phenyl]thiophene”, continue to be a focus of research due to their potential applications in various fields. They are being studied for their potential use in electronic and optoelectronic applications , and researchers are continually designing novel strategies to synthesize more efficient materials for these applications .

properties

IUPAC Name |

3-[4-(trifluoromethyl)phenyl]thiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7F3S/c12-11(13,14)10-3-1-8(2-4-10)9-5-6-15-7-9/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODBMKCKBKQEWKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CSC=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7F3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40924099 | |

| Record name | 3-[4-(Trifluoromethyl)phenyl]thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40924099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[4-(Trifluoromethyl)phenyl]thiophene | |

CAS RN |

122159-58-4 | |

| Record name | 3-[4-(Trifluoromethyl)phenyl]thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40924099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine](/img/structure/B189953.png)